molecular formula C9H6BrNO2S B2428062 Methyl 2-bromobenzo[D]thiazole-4-carboxylate CAS No. 1440526-53-3

Methyl 2-bromobenzo[D]thiazole-4-carboxylate

Cat. No.: B2428062
CAS No.: 1440526-53-3
M. Wt: 272.12
InChI Key: SBNMAHJUEAVMLH-UHFFFAOYSA-N
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Description

Methyl 2-bromobenzo[d]thiazole-4-carboxylate (CAS 1440526-53-3) is a high-purity chemical building block for research use. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for yielding derivatives with diverse pharmacological activities . The bromine substituent at the 2-position makes this ester a versatile intermediate for cross-coupling reactions, enabling the exploration of novel chemical space in drug discovery programs. Recent scientific literature highlights the significant potential of benzothiazole derivatives, particularly in developing novel antibiotics. Research indicates that this scaffold can be optimized to create potent inhibitors of bacterial DNA gyrase and topoisomerase IV—essential enzymes for bacterial DNA replication . Such inhibitors represent a promising approach against priority antibiotic-resistant pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. References: 1. Discovery and Hit-to-Lead Optimization of Benzothiazole... 2. Synthesis and biological activities of benzothiazole...

Properties

IUPAC Name

methyl 2-bromo-1,3-benzothiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c1-13-8(12)5-3-2-4-6-7(5)11-9(10)14-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNMAHJUEAVMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)SC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromine Incorporation During Cyclization

A seminal approach involves reacting methyl 4-amino-3-bromobenzoate with potassium thiocyanate (KSCN) and bromine in glacial acetic acid. This method leverages the electrophilic nature of bromine to facilitate simultaneous cyclization and bromination:

  • Reaction Setup :

    • Methyl 4-amino-3-bromobenzoate (1 equiv), KSCN (4 equiv), and glacial acetic acid are stirred at room temperature for 45 minutes.
    • Bromine (2 equiv) in acetic acid is added dropwise at 10°C, followed by overnight stirring at room temperature.
  • Mechanistic Insight :

    • The amino group nucleophilically attacks thiocyanate, forming a thiourea intermediate.
    • Bromine acts as an oxidizing agent, promoting cyclization and introducing bromine at position 2 via electrophilic aromatic substitution.
  • Outcome :

    • Yields this compound directly, avoiding post-cyclization bromination.
    • Crude product is isolated via basification (pH 8) with NH₃ and filtration.

Esterification of Carboxylic Acid Precursors

When the benzothiazole core is synthesized with a carboxylic acid group at position 4, esterification becomes necessary. Two predominant methods are employed:

Diazomethane-Mediated Esterification

(Trimethylsilyl)diazomethane (TMS-diazomethane) offers a mild, non-acidic route for methyl ester formation:

  • Procedure :

    • 2-Bromobenzo[d]thiazole-4-carboxylic acid (1.94 mmol) is suspended in dichloromethane/methanol (6:1, 12 mL).
    • TMS-diazomethane (3 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 2 hours.
  • Advantages :

    • High yield (99%) with minimal side reactions.
    • Avoids acidic conditions that could degrade the thiazole ring.
  • Characterization :

    • ¹H NMR (CDCl₃): δ 8.55 (s, 1H, H-7), 8.15 (d, J=8.6 Hz, 1H, H-5), 8.02 (d, J=8.6 Hz, 1H, H-6), 3.07 (s, 3H, OCH₃).

Thionyl Chloride-Mediated Acid Chloride Formation

For substrates sensitive to diazomethane, acid chloride intermediates provide an alternative pathway:

  • Synthesis of Acid Chloride :

    • 2-Bromobenzo[d]thiazole-4-carboxylic acid (0.39 mmol) is refluxed with thionyl chloride (2 mL) for 1.5 hours.
  • Esterification :

    • The acid chloride is reacted with methanol in chloroform, yielding the methyl ester after aqueous workup.

Comparative Analysis of Synthetic Routes

Method Yield Conditions Key Advantages
Direct Cyclization 75% Acetic acid, rt, 12–18 h Single-step synthesis, avoids isolation
Diazomethane Esterification 99% DCM/MeOH, 0°C to rt, 2 h High yield, mild conditions
Acid Chloride Route 70% Thionyl chloride reflux, 1.5 h Applicable to acid-sensitive substrates

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆):
    δ 3.75 (s, OCH₃), 8.69 (s, H-7), 8.10 (d, H-5), 7.48 (d, H-6).
  • ¹³C NMR : Confirms ester carbonyl at δ 165.2 ppm and thiazole carbons at δ 152.1 (C-2) and 121.8 (C-4).

Mass Spectrometry

  • ESI-MS : m/z 272.1 [M+H]⁺, consistent with C₉H₆BrNO₂S.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

  • Substituent Effects : Electron-withdrawing groups (e.g., bromine) ortho to the amino group direct cyclization to position 2.
  • Solvent Choice : Acetic acid enhances protonation of intermediates, favoring cyclization over polymerization.

Protecting Group Strategies

  • Silyl Protection : tert-Butyldimethylsilyl (TBS) groups stabilize hydroxyl intermediates during cyclization, enabling selective deprotection post-synthesis.

Applications and Derivatives

This compound serves as a versatile intermediate for:

  • Suzuki-Miyaura Coupling : Bromine at position 2 enables palladium-catalyzed cross-coupling with aryl boronic acids.
  • Amide Formation : Reaction with amines yields bioactive analogs, e.g., antitumor agents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromobenzo[D]thiazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[d]thiazole derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-bromobenzo[D]thiazole-4-carboxylate serves as an essential intermediate in the synthesis of pharmaceutical compounds. Its derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Research indicates that thiazole derivatives can act against various bacterial and fungal strains. This compound is being investigated for its potential to enhance the efficacy of existing antimicrobial agents.
  • Anticancer Properties : Compounds similar to this compound have shown promise in targeting cancer cells, with studies suggesting mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects : The compound has been noted for its neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Materials Science

In materials science, this compound is explored for its utility in organic electronics:

  • Organic Photovoltaics : Its unique electronic properties make it a candidate for use in organic photovoltaic devices, where it may function as an electron acceptor or donor .
  • Advanced Materials : The compound is also investigated as a building block for synthesizing advanced materials with tailored electronic and optical properties.

Biological Studies

Researchers utilize this compound to study various biological interactions:

  • Enzyme Inhibition Studies : The compound's structural features allow it to interact with specific enzymes, making it valuable in elucidating enzyme mechanisms and developing enzyme inhibitors.
  • Receptor Binding Studies : Its derivatives are being tested for binding affinity to various receptors, which could lead to the development of new drugs targeting specific pathways in diseases.

Industrial Applications

This compound is also relevant in industrial chemistry:

  • Synthesis of Dyes and Pigments : The compound acts as a precursor for producing dyes and pigments used in various applications, including textiles and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-bromobenzo[D]thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, thiazole derivatives are known to bind to DNA and proteins, affecting their function. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromobenzo[D]thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and ester group make it a versatile intermediate for further chemical modifications, enhancing its utility in various research and industrial applications.

Biological Activity

Methyl 2-bromobenzo[D]thiazole-4-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C5_{5}H4_{4}BrNO2_{2}S. The presence of both bromine and carboxylate functional groups contributes to its biological activity, particularly in interactions with various biological targets.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. This compound is no exception. Studies indicate that compounds with thiazole rings can effectively inhibit the growth of various pathogens, including bacteria and fungi.

  • Case Study : A study highlighted that thiazole derivatives demonstrated potent activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 3.92 to 4.23 mM . This suggests that this compound may possess similar efficacy.

Anticancer Activity

The anticancer potential of thiazole compounds has been extensively studied. This compound's structure suggests it may inhibit tumor growth through mechanisms such as tubulin polymerization inhibition.

  • Research Findings : A series of thiazole derivatives were synthesized and tested for antiproliferative activity against melanoma and prostate cancer cells. The results showed enhanced growth inhibition in the low nanomolar range, indicating strong anticancer properties . The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring significantly impacted biological activity, suggesting potential pathways for developing more effective anticancer agents.

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit key enzymes involved in disease processes.

  • Acetylcholinesterase Inhibition : Compounds containing a thiazole core have been reported to exhibit excellent acetylcholinesterase (AChE) inhibitory activity, which is crucial for the treatment of Alzheimer's disease. One study reported a derivative with an IC50_{50} value of 2.7 µM against AChE, indicating that this compound could be explored for similar therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural FeatureBiological Activity
Bromine SubstitutionEnhances antimicrobial potency
Carboxylate GroupContributes to enzyme inhibition
Thiazole RingCritical for anticancer effects

Q & A

Q. What synthetic routes are available for Methyl 2-bromobenzo[D]thiazole-4-carboxylate, and how is its structural integrity validated?

The compound is typically synthesized via cyclization reactions involving brominated precursors and thiourea derivatives under basic or reflux conditions. For example, analogous thiazole derivatives are prepared by reacting substituted hydrazides with aldehydes in ethanol under acidic catalysis, followed by recrystallization . Structural validation employs NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and mass spectrometry (HRMS) to verify molecular weight . Purity is assessed using HPLC or melting point analysis (e.g., 141–143°C for related compounds) .

Q. How is the antimycobacterial activity of this compound evaluated in preliminary assays?

Initial screening against Mycobacterium tuberculosis H37Rv uses broth microdilution assays to determine the minimum inhibitory concentration (MIC). For example, methyl 2-amino-5-benzylthiazole-4-carboxylate exhibits an MIC of 0.06 µg/mL (240 nM), with activity dissociated from β-ketoacyl-ACP synthase (mtFabH) inhibition . Controls include isoniazid and rifampicin to benchmark potency.

Q. What spectroscopic techniques are critical for characterizing thiazole derivatives?

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester groups) .
  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.0–8.5 ppm) and carbonyl carbons (δ ~165 ppm) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 252.0694 for methyl thiazole carboxylates) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s antitubercular activity?

SAR involves systematic substitution at the 2- and 5-positions of the thiazole ring. For instance:

  • 2-Bromo substitution enhances electrophilicity, potentially improving target engagement .
  • 5-Aryl groups (e.g., 3-chlorophenyl) increase lipophilicity, aiding membrane penetration .
    Activity is tested against M. tuberculosis H37Rv and mutant strains to assess resistance profiles .

Q. What experimental strategies resolve discrepancies between whole-cell activity and enzyme inhibition data?

Dissociative activity (e.g., strong whole-cell inhibition but no mtFabH inhibition) suggests off-target mechanisms. Solutions include:

  • Proteomic profiling to identify alternative targets.
  • Gene knockout studies to validate enzyme dependency.
    For example, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate inhibits mtFabH (IC₅₀ = 2.43 µM) but lacks whole-cell activity, implying poor cellular uptake or metabolic instability .

Q. How is the compound’s potential as a anti-inflammatory agent evaluated?

Inhibition of Group IVA cytosolic phospholipase A2 (GIVA cPLA2) , a pro-inflammatory enzyme, is tested using:

  • Mixed micelle assays (XI(50) = 0.011 mole fraction).
  • Vesicle-based assays (IC₅₀ = 300 nM) .
    Cellular validation uses LPS-stimulated macrophages to measure prostaglandin E2 (PGE2) suppression.

Q. What computational methods predict target binding and optimize pharmacokinetics?

  • Molecular docking : Models interactions with mtFabH or AhR (aryl hydrocarbon receptor) using software like AutoDock .
  • ADMET prediction : Evaluates logP, solubility, and cytochrome P450 interactions to prioritize analogs with favorable pharmacokinetics .

Q. How are in vivo efficacy and toxicity profiles assessed?

  • Murine TB models : Measure bacterial load reduction in lungs/spleens after compound administration .
  • Acute toxicity studies : Monitor weight loss, organ histopathology, and serum biomarkers (e.g., ALT/AST) in rodents .

Methodological Design & Data Analysis

Q. What reaction conditions optimize yield in thiazole ring formation?

Key parameters:

  • Solvent : DMSO or ethanol for cyclization .
  • Catalyst : Glacial acetic acid accelerates Schiff base formation in imine derivatives .
  • Temperature : Reflux (e.g., 18 hours) ensures complete ring closure .
    Yields range from 65% to 70% for analogous compounds .

Q. How are enzymatic inhibition assays for mtFabH standardized?

  • Substrate : β-Ketoacyl-ACP mimics (e.g., malonyl-CoA).
  • Detection : NADH oxidation monitored at 340 nm .
    Controls include thiolactomycin (TLM) as a reference inhibitor.

Q. What analytical workflows validate target engagement in cellular models?

  • Thermal proteome profiling (TPP) : Identifies target proteins by thermal stability shifts .
  • Click chemistry : Tags the compound with biotin for pull-down assays .

Data Contradictions & Validation

Q. How are conflicting results between synthetic batches addressed?

  • Batch-to-batch reproducibility : Validate via HPLC purity (>97%) and NMR consistency .
  • Crystallography : Resolve structural ambiguities (e.g., SHELX-refined X-ray structures) .

Q. Why might a compound show high enzyme inhibition but low cellular activity?

Potential causes:

  • Poor permeability : Assess via Caco-2 monolayer assays .
  • Efflux pumps : Test in strains overexpressing M. tuberculosis Rv1258c (efflux pump gene) .

Advanced Applications

Q. Can this scaffold be repurposed for neurodegenerative disease research?

Yes. Thiazole carboxylates modulate histone deacetylase 6 (HDAC6) , implicated in axonal Charcot-Marie-Tooth disease. Activity is validated via:

  • Fluorogenic HDAC6 assays (IC₅₀ < 100 nM).
  • Neurite outgrowth assays in SH-SY5Y cells .

Q. How is the compound’s immunomodulatory potential explored?

  • AhR activation assays : Measure CYP1A1 induction in HepG2 cells .
  • Cytokine profiling : Quantify IL-10/IL-12 shifts in dendritic cells treated with analogs .

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